2-[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine dihydrochloride
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Description
The compound “2-[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine dihydrochloride” is a chemical compound with the molecular formula C9H17ClN4O . It is a derivative of oxan-4-ylmethanamine , which is a compound with the molecular formula C6H13NO .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with several functional groups. It includes an oxan-4-yl group, a 1,2,4-triazol group, and an ethan-1-amine group . The presence of these groups can significantly influence the compound’s physical and chemical properties.Scientific Research Applications
1. Synthesis of Antimicrobial Compounds
Compounds derived from the 1,2,4-triazole structure, like the one , have been synthesized and shown to possess antimicrobial properties. For example, the synthesis of various 1,2,4-triazole derivatives has led to compounds with good or moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007).
2. Inhibition of 15-Lipoxygenase
Certain derivatives of 1,2,4-triazole have been evaluated as potential inhibitors of 15-lipoxygenase, an enzyme implicated in inflammatory and allergic processes. Specific compounds have shown effective inhibition, highlighting the potential of 1,2,4-triazole derivatives in this area (Asghari et al., 2016).
3. Microwave-Assisted Synthesis Techniques
Innovative synthesis techniques such as microwave-assisted synthesis have been employed for the preparation of 1,2,4-triazole derivatives, offering a more efficient approach to creating these compounds (Tan et al., 2017).
4. Synthesis of Energetic Materials
1,2,4-Triazole derivatives have been used in the synthesis of high heat of detonation energetic materials, indicating their potential application in the field of energetic materials and propellants (Cao et al., 2020).
properties
IUPAC Name |
2-[3-(oxan-4-yl)-1H-1,2,4-triazol-5-yl]ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O.2ClH/c10-4-1-8-11-9(13-12-8)7-2-5-14-6-3-7;;/h7H,1-6,10H2,(H,11,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPJRERTCQFLFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NNC(=N2)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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